

Spectroscopic Profile of Fenchyl Acetate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Fenchyl acetate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Fenchyl acetate**, a bicyclic monoterpenoid ester. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the methodologies for their acquisition. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **Fenchyl acetate**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Fenchyl acetate** exhibits characteristic signals corresponding to the protons in its bicyclic structure and acetyl group.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH-OAc	~4.7	d	~7.5
-C(=O)-CH ₃	~2.0	s	-
Bridgehead -CH-	~1.8	m	-
-CH ₂ -	~1.7 - 1.2	m	-
Bridgehead -C(CH ₃) ₂ - CH ₃	~1.1	s	-
Bridgehead -C(CH ₃) ₂ - CH ₃	~1.0	s	-
Bridgehead -C-CH ₃	~0.9	s	-

Note: Exact chemical shifts and coupling constants may vary slightly depending on the specific experimental conditions, including solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **Fenchyl acetate**.

Carbon Assignment	Chemical Shift (δ) ppm
-C=O	~170
-CH-OAc	~80
Bridgehead C	~50
Bridgehead C(CH ₃) ₂	~48
-CH ₂ -	~40, 30, 25
-C(=O)-CH ₃	~21
Bridgehead -C(CH ₃) ₂	~28, 22
Bridgehead -C-CH ₃	~15

Note: These are approximate chemical shift values. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring NMR spectra of monoterpenoids like **Fenchyl acetate**.

Sample Preparation:

- Weigh approximately 10-20 mg of pure **Fenchyl acetate**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton decoupled)

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Fenchyl acetate** shows characteristic absorption bands for the ester functional group.

Functional Group	Vibrational Mode	Absorption Frequency (cm ⁻¹)
C=O (Ester)	Stretch	~1735
C-O (Ester)	Stretch	~1240
C-H (sp ³)	Stretch	~2960-2870
C-H (sp ³)	Bend	~1465, 1370

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of liquid samples.

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of **Fenchyl acetate** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

- After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. **Fenchyl acetate** is a volatile compound and is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity (%)	Possible Fragment Ion
196	< 5	[M] ⁺ (Molecular Ion)
136	~30	[M - CH ₃ COOH] ⁺
121	~40	[C ₉ H ₁₃] ⁺
93	~25	[C ₇ H ₉] ⁺
81	100	[C ₆ H ₉] ⁺
43	~75	[CH ₃ CO] ⁺

Note: The fragmentation pattern and relative intensities can vary depending on the ionization method and energy.^[1]

Experimental Protocol for GC-MS

The following is a general protocol for the GC-MS analysis of **Fenchyl acetate**.

Sample Preparation:

- Prepare a dilute solution of **Fenchyl acetate** (e.g., 1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

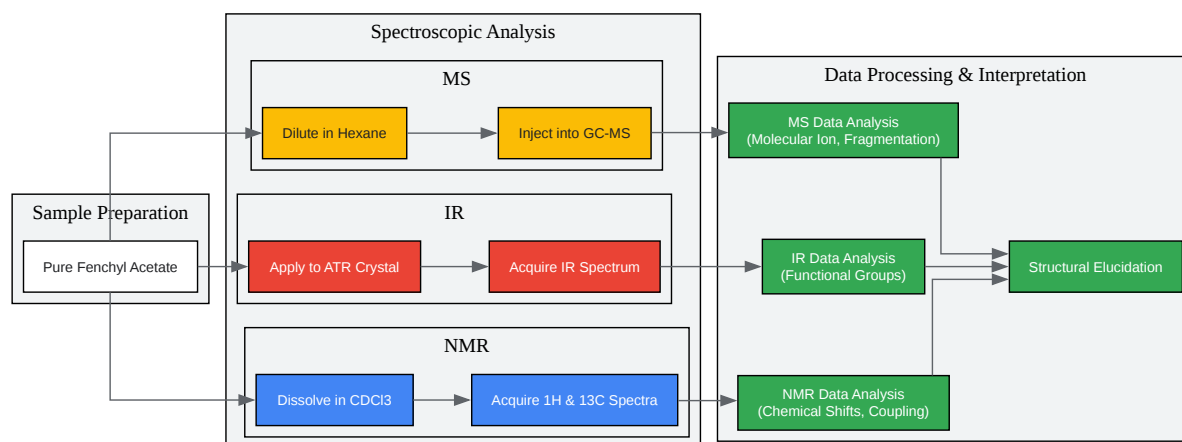
GC-MS Parameters (Example):

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
- Inlet Temperature: 250 °C
- Injection Volume: 1 μ L (split or splitless injection can be used depending on the concentration)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 min
 - Ramp: 10 °C/min to 240 °C
 - Hold: 5 min at 240 °C
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 40-400

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure compound like **Fenchyl acetate**.



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Caption: Workflow for Spectroscopic Analysis of **Fenchyl Acetate**.

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References

- 1. alpha-Fenchyl acetate | C₁₂H₂₀O₂ | CID 6427102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Fenchyl Acetate: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672493#spectroscopic-data-of-fenchyl-acetate-nmr-ir-mass-spec]

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